N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide
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Overview
Description
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core substituted with furan and morpholine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzofuran core and introduce the furan and morpholine substituents through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to handle the complex reaction sequences. Safety measures and quality control are critical to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxamide to an amine.
Substitution: The benzofuran core can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carboxamide group can produce amines .
Scientific Research Applications
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Furan-2-yl-2-morpholin-4-yl-ethylamine: Shares the furan and morpholine groups but lacks the benzofuran core.
4-(2-Morpholin-4-yl-2-oxoethoxy)aniline: Contains the morpholine group but has a different core structure.
2-Pyrazol-1-yl-ethylamine: Features a pyrazole ring instead of the benzofuran core
Uniqueness
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide is unique due to its combination of the benzofuran core with furan and morpholine substituents. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C22H26N2O4 |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H26N2O4/c1-14-11-15(2)20-16(3)21(28-19(20)12-14)22(25)23-13-17(18-5-4-8-27-18)24-6-9-26-10-7-24/h4-5,8,11-12,17H,6-7,9-10,13H2,1-3H3,(H,23,25) |
InChI Key |
YZUHDNTYPICAHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(OC2=C1)C(=O)NCC(C3=CC=CO3)N4CCOCC4)C)C |
Origin of Product |
United States |
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